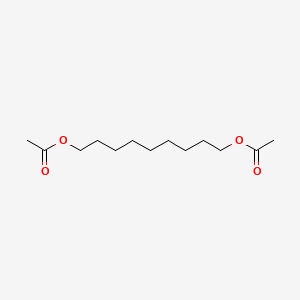

1,9-Diacetoxynonane

説明

1,9-Diacetoxynonane is a chemical compound with the molecular formula C13H24O4 and a molecular weight of 244.33 . It is primarily used for laboratory research purposes .

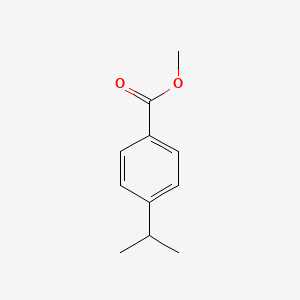

Molecular Structure Analysis

The molecular structure of 1,9-Diacetoxynonane consists of a nonane (nine-carbon alkane) backbone with acetoxy (CH3COO-) groups attached to the first and ninth carbons . The InChI string representation of its structure isInChI=1S/C13H24O4/c1-12(14)16-10-8-6-4-3-5-7-9-11-17-13(2)15/h3-11H2,1-2H3 . Physical And Chemical Properties Analysis

1,9-Diacetoxynonane has a molecular weight of 244.33 g/mol . It has a complexity of 192 and a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 12 rotatable bonds .科学的研究の応用

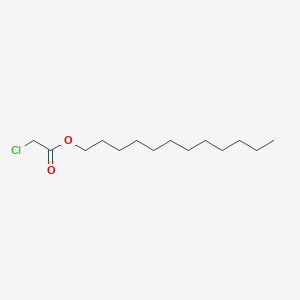

Crystal Structure and Hydrogen Bonding

- Low Temperature Structure of Nonane-1,9-Diaminium Chloride Chloroacetate : This study examines the crystal structure of a compound similar to 1,9-Diacetoxynonane, revealing insights into its molecular packing and hydrogen bonding patterns. It offers detailed information on the crystallographic data and bonding interactions (Paul & Kubicki, 2011).

Biosynthesis and Polymer Applications

- Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid : This paper discusses the biosynthesis of 1,9-Nonanedioic acid from oleic acid and its use in producing biopolyesters. This research is pivotal for understanding the potential applications of similar diacids in biopolyester production (Lee et al., 2019).

Synthetic and Protective Applications

The Conformational Rigidity of Butane-1,2-Diacetals as a Powerful Synthetic Tool : This review focuses on the use of butane-1,2-diacetals, a class related to 1,9-Diacetoxynonane, as protecting groups in synthetic chemistry, particularly in carbohydrate chemistry. It highlights the application in synthesizing important building blocks for natural products (Lence, Castedo, & González‐Bello, 2008).

Sulfamic Acid as a Catalyst for Acetolysis of Cyclic Ethers : This study explores the use of sulfamic acid as a catalyst in the acetolysis of cyclic ethers, leading to products like 1,4-diacetoxybutane. This research could be relevant for understanding the chemical transformations involving compounds like 1,9-Diacetoxynonane (Wang et al., 2004).

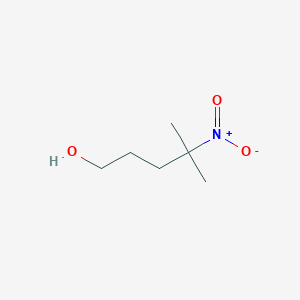

Biological and Environmental Interactions

- Effects of 1,9-Decanediol on Nitrification in Agricultural Soils : This paper investigates 1,9-Decanediol, a compound structurally similar to 1,9-Diacetoxynonane, and its impact on soil nitrification and ammonia oxidizers in agricultural soils. It highlights the potential of 1,9-Decanediol as a biological nitrification inhibitor, providing insights into its environmental implications (Lu et al., 2019).

Photophysics and Chemical Oxidation

Photophysics of 1-Hydroxy- and 1-Methoxy-9-Fluorenone : This research examines the absorption, fluorescence, and non-radiative deactivation in molecules similar to 1,9-Diacetoxynonane. It provides insights into the photophysical behavior of such compounds in different solvents (Nayak & Dogra, 2005).

Phenolic Oxidation with (Diacetoxyiodo)Benzene : This study investigates the oxidative transformations of phenols using a reagent related to 1,9-Diacetoxynonane. It offers valuable information about the oxidation process and the formation of quinones, which are key intermediates in various chemical syntheses (Pelter & Elgendy, 1988).

Safety And Hazards

1,9-Diacetoxynonane is intended for laboratory research purposes and is not for drug or household use . In case of skin contact, it is advised to remove contaminated clothing and rinse the skin with water . If inhaled, the victim should be moved to fresh air . In case of eye contact, rinse cautiously with water for several minutes . If ingested, medical advice should be sought .

特性

IUPAC Name |

9-acetyloxynonyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-12(14)16-10-8-6-4-3-5-7-9-11-17-13(2)15/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEVCKMMGIFOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892313 | |

| Record name | 1,9-Nonanediyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,9-Diacetoxynonane | |

CAS RN |

4944-60-9 | |

| Record name | 4944-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,9-Nonanediyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1361537.png)